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(S)-2-((((9H-Fluoren-9-

yl)methoxy)carbonyl)amino)-2,3-

dimethylbutanoic acid

Cat. No.: B613574 Get Quote

An In-depth Technical Guide to Fmoc-Cα,α-
Dimethylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-Cα,α-dimethylated amino acids, with α-aminoisobutyric acid (Aib) as the parent

compound, are non-proteinogenic building blocks that have become indispensable in modern

peptide science and drug discovery.[1][2] Characterized by the presence of two methyl groups

on the α-carbon, these amino acids introduce significant and predictable conformational

constraints into peptide backbones.[1] This unique structural feature is leveraged to design

peptides and peptidomimetics with enhanced properties, including stabilized secondary

structures (such as 3₁₀- and α-helices), increased resistance to enzymatic degradation, and

improved pharmacokinetic profiles.[1][2][3]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is ideal for solid-phase peptide

synthesis (SPPS) involving these sterically hindered residues. Its removal under mild basic

conditions (e.g., piperidine) is orthogonal to the acid-labile side-chain protecting groups,

preserving the integrity of the growing peptide chain.[4][5] However, the very gem-dimethyl

substitution that provides these desirable properties also presents a significant challenge in
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peptide synthesis, making the coupling of these residues notoriously difficult and necessitating

specialized protocols.[1][6]

This guide provides a comprehensive overview of the physical and chemical characteristics of

Fmoc-Cα,α-dimethylated amino acids, detailed experimental protocols for their incorporation,

and a summary of their applications.

Physical and Chemical Characteristics
The defining characteristic of Cα,α-dimethylated amino acids is the steric bulk imposed by the

two α-methyl groups. This feature governs both their physical properties and their chemical

behavior in peptide synthesis and biology.

Conformational Constraints
The substitution at the α-carbon severely restricts the available conformational space of the

peptide backbone, defined by the Ramachandran dihedral angles (φ, ψ). This constraint

strongly promotes the formation of stable helical structures.[1][2]

Helix Induction: Incorporation of Aib and other dimethylated residues is a well-established

strategy to induce and stabilize 3₁₀- and α-helical conformations in peptides.[1][3] This is

critical for mimicking the bioactive conformation of natural peptides that target receptors or

form ion channels.[3]

Structural Rigidity: The inherent rigidity can be exploited to design peptidomimetics that

mimic the active sites of enzymes or receptors.[3] This pre-organization can lead to higher

binding affinity and specificity.

Chemical Properties and Reactivity
The primary chemical challenge associated with these amino acids is the steric hindrance

around the α-carbon, which significantly impedes peptide bond formation.[1][6]

Coupling Difficulty: Standard coupling protocols often result in low yields, incomplete

reactions, and the formation of deletion sequences.[1][6]

Enhanced Stability: Once incorporated, the gem-dimethyl group provides steric shielding,

making the adjacent peptide bonds highly resistant to cleavage by proteases and
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peptidases.[2][3] This enhanced proteolytic resistance is a major advantage for developing

peptide-based therapeutics with longer in vivo half-lives.[2]

Physical Data
Quantitative physical data for Fmoc-Cα,α-dimethylated amino acids are crucial for synthesis

planning and characterization. The data for the most common member, Fmoc-Aib-OH, is

presented below.

Property Value Reference

Compound Fmoc-Aib-OH -

Molecular Formula C₂₀H₂₁NO₄ -

Molecular Weight 339.39 g/mol -

Appearance White to off-white powder -

Melting Point 165-170 °C Varies by supplier

Purity (HPLC) ≥99.0% [3]

Solubility Soluble in DMF, NMP, DCM -

Synthesis and Incorporation into Peptides
The successful use of Fmoc-Cα,α-dimethylated amino acids hinges on optimized synthesis and

coupling protocols that can overcome their significant steric hindrance.

General Synthesis of Fmoc-Aib-OH
The synthesis of the monomer itself is a well-established chemical process, but its

incorporation into a peptide chain via SPPS requires special attention. The diagram below

illustrates a generalized workflow for incorporating a sterically hindered amino acid like Fmoc-

Aib-OH into a peptide sequence.
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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Fmoc-Aib-OH.

Experimental Protocols: Coupling a Sterically Hindered
Amino Acid
Achieving high coupling efficiency requires potent activating reagents and optimized conditions.

Microwave-assisted SPPS has proven particularly effective.[6][7]

Protocol 1: Microwave-Assisted Coupling using HATU

This protocol is adapted for automated microwave peptide synthesizers and is highly effective

for single-residue additions.

1. Resin Preparation:

Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for 30-60

minutes.[2]

2. Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF.

Perform microwave-assisted deprotection (e.g., 50W, 50°C for 3 minutes).[7]

Drain and repeat the deprotection step once.
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Wash the resin thoroughly with DMF (5-7 times).[2][7]

3. Amino Acid Coupling (Fmoc-Aib-OH):

In a separate vessel, prepare the coupling solution:

Fmoc-Aib-OH (4 equivalents relative to resin loading)

HATU (3.9 equivalents)[8]

DIPEA (N,N-Diisopropylethylamine) (8 equivalents)[8]

Dissolve in a minimal amount of DMF.

Add the coupling solution to the deprotected resin.

Perform microwave-assisted coupling (e.g., 75W, 75°C for 5-10 minutes).[7] For extremely

difficult couplings, increase the time or perform a "double coupling".[2][8]

4. Washing:

Drain the reaction vessel and wash the resin thoroughly with DMF, followed by DCM

(dichloromethane), and finally DMF to prepare for the next cycle.[1]

5. Repetition and Cleavage:

Repeat steps 2-4 for each amino acid in the sequence.

After the final residue is coupled, perform a final Fmoc deprotection.

Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5%

TIS, 2.5% H₂O) for 2-3 hours.[7]

Precipitate the crude peptide in cold diethyl ether, purify by RP-HPLC, and confirm by

mass spectrometry.[6][7]

Protocol 2: Acyl Fluoride Formation for Extremely Difficult Couplings
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For cases where even potent uronium reagents like HATU fail, converting the amino acid to its

highly reactive acyl fluoride can be an effective strategy.[8]

1. Acyl Fluoride Formation:

In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic

acid (e.g., Fmoc-Aib-OH) (1 equivalent).

Add a fluorinating agent (e.g., TFFH - Tetramethylfluoroformamidinium

hexafluorophosphate) and a suitable non-nucleophilic base.

Stir the mixture to form the Fmoc-Aib-F.

2. Coupling Reaction:

Add the solution containing the freshly prepared acyl fluoride to the deprotected, resin-

bound amine.

Allow the reaction to proceed. Reaction times may be significantly longer, and monitoring

for completeness with a qualitative test (e.g., Kaiser test) is crucial.[1]

Comparative Data of Coupling Reagents
The choice of coupling reagent is the most critical factor for successfully incorporating Cα,α-

dimethylated amino acids. Their relative effectiveness varies significantly.
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Reagent Class Reagent Name
Relative Reactivity
for Hindered AA

Key
Advantages/Disadv
antages

Carbodiimides DCC/DIC Low

Often inefficient for

hindered couplings;

DIC is used with

additives like Oxyma

to boost efficiency.[8]

[9]

Uronium/Aminium

Salts (OBt-based)
HBTU/PyBOP Moderate

Better than

carbodiimides but can

be insufficient for

residues like Aib.[8]

Uronium/Aminium

Salts (OAt-based)
HATU/PyAOP Very High

Among the most

efficient reagents due

to the high reactivity of

OAt esters.[8][10]

Uronium/Aminium

Salts (Oxyma-based)
COMU Very High

Comparable or

superior to HATU, with

an improved safety

profile (non-

explosive).[1][8]

In situ Acyl Halide TFFH Extremely High

Generates highly

reactive acyl fluorides,

suitable for the most

challenging couplings.

[11]

Logical Relationships and Applications
The unique structure of Cα,α-dimethylated amino acids directly influences peptide properties,

which in turn enables specific applications in drug development.
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Caption: Relationship between dimethylation, peptide properties, and therapeutic benefits.

Key Applications:

Antimicrobial Peptides (AMPs): Inducing a stable helical structure is often critical for the

membrane-disrupting activity of AMPs, and Aib incorporation can enhance their potency.[2]

Receptor Agonists/Antagonists: By locking a peptide into its bioactive conformation, Aib can

significantly increase binding affinity and efficacy at therapeutic targets like GPCRs.[3]

Metabolically Stable Therapeutics: The enhanced resistance to proteolysis makes Aib-

containing peptides excellent candidates for drugs that require a longer duration of action in

the body.[2]

Conclusion
Fmoc-Cα,α-dimethylated amino acids are powerful tools for peptide engineering. Their ability to

impose specific and stable conformations while simultaneously increasing metabolic stability
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makes them highly valuable in the design of next-generation peptide therapeutics. While their

incorporation presents synthetic challenges due to steric hindrance, these can be overcome

with optimized protocols utilizing highly reactive coupling reagents and advanced techniques

like microwave-assisted synthesis. A thorough understanding of their characteristics and the

specialized methodologies required for their use is essential for any researcher aiming to

leverage their full potential in peptide science and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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